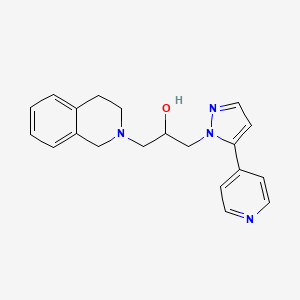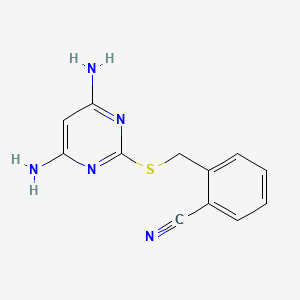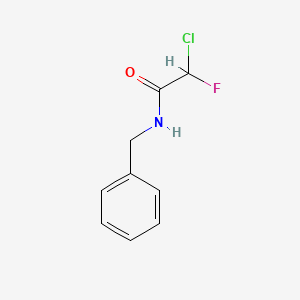![molecular formula C15H16N4O2 B6636872 N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-3-(triazol-1-yl)benzamide](/img/structure/B6636872.png)
N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-3-(triazol-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-3-(triazol-1-yl)benzamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its potential therapeutic applications and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wissenschaftliche Forschungsanwendungen
N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-3-(triazol-1-yl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. The compound has been tested in vitro and in vivo for its efficacy against various diseases, including cancer, bacterial infections, and inflammatory disorders.
Wirkmechanismus
The mechanism of action of N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-3-(triazol-1-yl)benzamide involves the inhibition of specific enzymes and signaling pathways. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It also inhibits the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. The compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-3-(triazol-1-yl)benzamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. It also inhibits the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. The compound has been shown to have antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-3-(triazol-1-yl)benzamide has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize and has high purity, which makes it suitable for use in various assays. It has been shown to have low toxicity and is well-tolerated in vivo. However, the compound has limited solubility in aqueous solutions, which can limit its use in certain experiments. It also has a short half-life, which can limit its efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the study of N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-3-(triazol-1-yl)benzamide. One direction is to further investigate its mechanism of action and identify specific targets for the compound. Another direction is to explore its potential therapeutic applications in different disease models, including inflammatory disorders and bacterial infections. The compound can also be modified to improve its solubility and half-life, which can enhance its efficacy in vivo. Overall, the study of N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-3-(triazol-1-yl)benzamide has the potential to lead to the development of novel therapeutics for various diseases.
Synthesemethoden
The synthesis of N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-3-(triazol-1-yl)benzamide involves a multi-step process. The starting material for the synthesis is 3-(triazol-1-yl)benzoic acid, which is reacted with 1,3-dibromo-2-propanol to obtain the intermediate compound. The intermediate is then subjected to a series of reactions, including reduction, acetylation, and deprotection, to obtain the final product. The synthesis method has been optimized to obtain high yields of the compound with high purity.
Eigenschaften
IUPAC Name |
N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-3-(triazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c20-10-11-4-5-13(8-11)17-15(21)12-2-1-3-14(9-12)19-7-6-16-18-19/h1-7,9,11,13,20H,8,10H2,(H,17,21)/t11-,13+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBYNDSWCOFZNQ-WCQYABFASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CC1NC(=O)C2=CC(=CC=C2)N3C=CN=N3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C=C[C@H]1NC(=O)C2=CC(=CC=C2)N3C=CN=N3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-3-(triazol-1-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Pyrazol-1-yl-3-[3-(trifluoromethyl)phenoxy]propan-2-ol](/img/structure/B6636805.png)

![2-[3-(Dimethylamino)phenoxy]-1-(4-fluorophenyl)ethanol](/img/structure/B6636817.png)
![(2S)-N-[4-[benzyl(methyl)sulfamoyl]phenyl]oxolane-2-carboxamide](/img/structure/B6636830.png)



![N-[(2-hydroxy-1-methylcyclohexyl)methyl]-2-(oxan-4-yl)propanamide](/img/structure/B6636865.png)
![1-{[2-methoxy-5-(propan-2-yl)phenyl]sulfonyl}-2-methyl-5-nitro-1H-imidazole](/img/structure/B6636866.png)

![2-Methyl-1-[(2-methyloxolan-2-yl)methyl]-3-prop-2-ynylguanidine](/img/structure/B6636884.png)
![4-ethyl-N-[4-(hydroxymethyl)cyclohexyl]-1,3-thiazole-5-carboxamide](/img/structure/B6636897.png)